Propofol-d17 β-D-Glucuronide Propofol-d17 β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198917
InChI:
SMILES:
Molecular Formula: C₁₈H₉D₁₇O₇
Molecular Weight: 371.5

Propofol-d17 β-D-Glucuronide

CAS No.:

Cat. No.: VC0198917

Molecular Formula: C₁₈H₉D₁₇O₇

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

Propofol-d17 β-D-Glucuronide -

Specification

Molecular Formula C₁₈H₉D₁₇O₇
Molecular Weight 371.5

Introduction

Chemical Properties and Structure

Propofol-d17 β-D-Glucuronide is a deuterium-labeled version of propofol glucuronide, containing 17 deuterium atoms strategically positioned within the molecular structure. This deuteration significantly alters the mass properties while maintaining virtually identical chemical behavior to the non-deuterated analog.

Basic Chemical Information

The following table outlines the fundamental chemical properties of Propofol-d17 β-D-Glucuronide:

PropertyValue
CAS Number114991-26-3 (unlabeled), 1683581-05-6
Molecular FormulaC₁₈H₉D₁₇O₇
Molecular Weight371.5 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid
Synonyms2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid, Propofol-d17 Glucuronide

Structurally, the compound features a glucuronic acid moiety linked to the deuterated propofol molecule through a β-glycosidic bond. The deuterium atoms replace hydrogen atoms in the propofol portion, primarily in the isopropyl groups and aromatic ring positions .

Structural Characteristics

The compound maintains the core propofol structure with its characteristic diisopropylphenol arrangement, but with deuterium atoms replacing hydrogens. This strategic labeling produces a compound with nearly identical chemical behavior but distinguishable mass spectrometric properties, making it ideal for use as an internal standard in analytical methodologies .

Synthesis and Metabolic Pathway

Propofol-d17 β-D-Glucuronide is synthesized to mirror the natural metabolic pathway of propofol in the human body. Understanding this pathway provides context for the importance of this deuterated standard.

Metabolic Significance

Propofol undergoes extensive biotransformation in the body through direct glucuronidation via uridine diphosphate glucuronosyltransferase catalysis and through a separate pathway involving cytochrome P450 catalysis. The latter pathway leads to the formation of hydroxypropofol, which subsequently undergoes phase 2 conjugation to form glucuronides and sulfates .

The major metabolic products of propofol include:

  • Propofol glucuronide (PG)

  • 4-hydroxypropofol 1-glucuronide (1-QG)

  • 4-hydroxypropofol 4-glucuronide (4-QG)

  • 4-hydroxypropofol 4-sulfate (4-QS)

The deuterated analog mirrors this primary metabolite structure, with deuterium atoms positioned to maintain equivalent chemical behavior .

Production Methods

The synthesis of Propofol-d17 β-D-Glucuronide involves specialized techniques to incorporate deuterium atoms at specific positions within the propofol structure, followed by glucuronidation. While specific production methods are proprietary to manufacturers, the principle involves isotopic substitution to create a compound that behaves identically in biochemical systems while being distinguishable through mass spectrometry.

Analytical Applications

Propofol-d17 β-D-Glucuronide serves critical functions in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

LC-MS/MS Analysis Parameters

LC-MS/MS analysis of propofol and its metabolites, including the use of Propofol-d17 β-D-Glucuronide as an internal standard, typically employs specific parameters to optimize detection and quantification. The following table outlines typical LC-MS/MS conditions used for analysis:

ParameterSetting
Detection ModeMRM (Multiple Reaction Monitoring)
MRM Transition370.4 → 194.4
Declustering Potential-64
Collision Energy-37
Column TypeZORBAX SB-C18 column (2.1 x 50 mm, 5 μm)
Mobile Phase0.1% formic acid in water and 0.1% formic acid in acetonitrile
Flow Rate0.75 mL/min
Shipping ConditionsBlue Ice

These parameters allow for high sensitivity and specificity in the detection and quantification of propofol metabolites in biological samples .

Internal Standardization Applications

As an internal standard, Propofol-d17 β-D-Glucuronide provides several advantages in analytical procedures:

  • Compensation for matrix effects in biological samples

  • Correction for variations in extraction efficiency

  • Adjustment for ionization differences in mass spectrometry

  • Improved precision and accuracy in quantitative analysis

  • Enhanced reliability in pharmacokinetic studies

The deuterated analog behaves nearly identically to the non-deuterated compound during sample preparation and chromatographic separation but can be distinguished by mass spectrometry, making it an ideal internal standard .

Research Applications and Findings

Enzyme Kinetics Studies

Research involving Propofol-d17 β-D-Glucuronide has contributed significantly to understanding the enzyme kinetics of propofol metabolism. Studies have examined the role of various UDP-glucuronosyltransferase (UGT) isoforms in propofol glucuronidation.

A significant study demonstrated sigmoidal kinetics for propofol glucuronidation following incubation with both UGT1A7 and UGT1A8 isoforms. The S50 value (substrate concentration at half maximum velocity) for UGT1A8 was approximately 2-fold higher than the S50 value for UGT1A7, while the Vmax value for UGT1A7 was approximately 3-fold higher than the Vmax value for UGT1A8 .

Table: Enzyme Kinetic Parameters for Propofol Glucuronidation

UGT EnzymeSubstrateModelS50 (μM)Vmax (pmol/mg/min)Hill Slope
UGT1A7PropofolSigmoidal4759391.8-2.1
UGT1A8PropofolSigmoidal8016271.9-2.2

These findings illustrate the complex nature of propofol metabolism and the importance of specific UGT isoforms in its clearance .

Practical Applications in Bioanalytical Research

Propofol-d17 β-D-Glucuronide plays a crucial role in bioanalytical research, particularly in clinical and forensic settings where propofol detection and quantification are required.

Clinical Monitoring Applications

In clinical settings, analytical methods employing Propofol-d17 β-D-Glucuronide as an internal standard have been developed to monitor propofol metabolism in patients. One study analyzed urine samples from 12 patients who received propofol during surgical treatment, with samples collected daily until discharge. Using a lower limit of quantification (LLOQ) of 0.1 μg/mL, researchers could monitor propofol metabolites over time, providing valuable information about drug clearance and metabolism .

Forensic Applications

The ability to accurately quantify propofol and its metabolites has forensic implications, particularly in cases of suspected propofol misuse. Methods employing deuterated standards like Propofol-d17 β-D-Glucuronide provide the necessary sensitivity and specificity for such applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator